Product packaging for Isospongiaquinone(Cat. No.:)

Isospongiaquinone

Cat. No.: B1254071
M. Wt: 358.5 g/mol
InChI Key: LKNAVZKSKJJHQH-YVUMSICPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isospongiaquinone is a sesquiterpenoid quinone of marine origin, isolated from sponges of the order Dictyoceratida . This class of compounds, characterized by a hybrid structure featuring a quinone moiety attached to a sesquiterpenoid skeleton (often of the rearranged drimane type), has attracted significant interest due to a broad spectrum of biological activities . Sesquiterpene quinones like this compound are primarily distributed in sponges of the families Dysideidae, Thorectidae, and Spongiidae . Researchers value these metabolites for their promising pharmacological properties, which include cytotoxic and antiproliferative effects, offering opportunities for the development of new antitumor agents . The biological activity of sesquiterpenoid quinones is influenced by their specific structure, and studies on structure-activity relationships (SAR) have investigated the effects of modifications to both the terpenoid and quinonoid moieties . One key mechanism of action for this group of compounds involves effects on cell membranes, with demonstrated cytotoxic and hemolytic activities . As a specialized marine natural product, this compound serves as a critical research tool in pharmacological and bioassay-guided studies, particularly in the fields of oncology and drug discovery . This product is labeled "For Research Use Only." Not intended for any animal or human therapeutic, diagnostic, or other use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H30O4 B1254071 Isospongiaquinone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H30O4

Molecular Weight

358.5 g/mol

IUPAC Name

3-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C22H30O4/c1-13-7-6-8-18-21(13,3)10-9-14(2)22(18,4)12-15-19(24)16(23)11-17(26-5)20(15)25/h7,11,14,18,24H,6,8-10,12H2,1-5H3/t14-,18+,21+,22+/m0/s1

InChI Key

LKNAVZKSKJJHQH-YVUMSICPSA-N

Isomeric SMILES

C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C(=O)C=C(C3=O)OC)O)CCC=C2C)C

Canonical SMILES

CC1CCC2(C(C1(C)CC3=C(C(=O)C=C(C3=O)OC)O)CCC=C2C)C

Synonyms

5-epi-isospongiaquinone
isospongiaquinone

Origin of Product

United States

Natural Occurrence and Distribution of Isospongiaquinone

Co-occurrence with Structurally Related Metabolites

Related Meroterpenoid Compounds (e.g., ilimaquinone (B159049), smenoquinone)

Isospongiaquinone belongs to a larger family of meroterpenoid compounds, many of which are also isolated from marine sponges and share structural similarities, often featuring a sesquiterpene unit coupled to a quinone or hydroquinone (B1673460) moiety. nih.govmdpi.com Among the related compounds, ilimaquinone and smenoquinone are frequently mentioned alongside this compound, particularly when isolated from the same sponge species. nih.govnih.govresearchgate.netresearchgate.netnih.gov

Ilimaquinone, a well-studied meroterpenoid, was initially isolated from the sponge Hippiospongia metachromia and has since been found in various other sponge species, including Spongia sp. and Dactylospongia elegans. tandfonline.comnih.govnih.gov Smenoquinone has also been isolated from species of the genus Smenospongia and Spongia. nih.govnih.govnih.gov

The co-occurrence of this compound, ilimaquinone, and smenoquinone in certain sponge species, such as Spongia sp. from the South China Sea, suggests potential shared biosynthetic pathways or ecological roles within the host organism. nih.govresearchgate.netresearchgate.net These compounds typically feature a bicyclic sesquiterpene unit, often with a drimane (B1240787) or rearranged drimane skeleton, linked to a quinone or hydroquinone ring. nih.govmdpi.commdpi.com The structural variations among these meroterpenoids, such as the position of double bonds, stereochemistry, and substituents on the quinone ring or terpenoid skeleton, contribute to the diversity observed in this class of natural products. mdpi.com

Research findings often discuss these related meroterpenoids together due to their similar origins and structural features. For instance, studies investigating the biological activities of sponge extracts frequently evaluate a panel of these related quinones and hydroquinones. nih.govmdpi.comfrontiersin.orgresearchgate.net The comparison of their structures and activities provides insights into structure-activity relationships within the meroterpenoid class. nih.govnih.govmdpi.comresearchgate.net

The isolation of 5-epi-isospongiaquinone (B1245842), a stereoisomer of this compound, along with 5-epi-ilimaquinone (B1256187) from Hippospongia sp. collected at Palau further highlights the close structural relationship and co-occurrence of these compounds in marine sponges. nih.govtandfonline.comtandfonline.com

The study of these related meroterpenoids from marine sponges continues to be an active area of research, driven by their diverse structures and the potential to discover novel compounds with interesting properties. nih.govmdpi.comdntb.gov.ua

Structural Elucidation and Stereochemical Investigations of Isospongiaquinone and Its Analogues

Spectroscopic Methodologies in Structure Determination

Spectroscopic methods are fundamental tools in organic chemistry for determining the structure of unknown compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly powerful in this regard.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the functional groups within a molecule. It is a key method for structural elucidation scitoys.commdpi.com. Detailed spectroscopic analysis, including NMR, was instrumental in identifying 5-epi-isospongiaquinone (B1245842), a new sesquiterpene/quinone isolated from the marine sponge Spongia hispida, and in determining its complete stereostructure. NMR spectroscopy allows for the determination of the amount and chemical environment of protons and carbons, and 2D NMR techniques like COSY, HSQC, and HMBC can reveal correlations between coupled nuclei, aiding in the reconstruction of the molecular structure mdpi.com.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can help determine its elemental composition and structural subunits. MS analysis has been used in the identification of new sesquiterpene/quinones from marine sponges. High-resolution mass spectrometry (HRMS) is particularly useful as it can accurately determine the mass of a molecule or fragment, allowing for the determination of elemental formulas scitoys.commdpi.com. Fragmentation analysis in MS provides valuable information about the structure of the substance by breaking the molecule into smaller, characteristic ions scitoys.com. The combination of HRMS and techniques like electrospray ionization (ESI) provides high resolution and mass accuracy, which is powerful for elemental analysis and identification of unknown compounds mdpi.com.

Biosynthetic Pathways of Isospongiaquinone

Proposed Biogenetic Origins of Sesquiterpene Quinones

Sesquiterpene quinones, including those with drimane (B1240787) or rearranged drimane skeletons, are a diverse group of secondary metabolites believed to arise from mixed biogenesis. ingentaconnect.comresearchgate.netingentaconnect.com These compounds are predominantly found in marine organisms, particularly sponges and brown algae, although some have also been isolated from fungi. researchgate.net The biogenetic origin typically involves the coupling of a sesquiterpene precursor, derived from farnesyl diphosphate (B83284) (FPP), with an aromatic precursor, often a polyketide-derived quinone or hydroquinone (B1673460) moiety. rsc.orgrsc.orgbeilstein-journals.orgbeilstein-journals.orgresearchgate.net This mixed origin is characteristic of meroterpenoids. beilstein-journals.orgnih.govrsc.org

Proposed pathways for sesquiterpene quinones often begin with the prenylation of an aromatic ring system by a farnesyl moiety. ird.fr The nature of the aromatic precursor can vary, and studies on related meroterpenoids have highlighted the involvement of precursors like 3,5-dimethylorsellinic acid (DMOA) or orsellinic acid derivatives, which undergo prenylation by aromatic prenyltransferases. rsc.orgbeilstein-journals.orgbeilstein-journals.orgresearchgate.netnih.gov

Key Enzymatic Steps and Intermediates

The biosynthesis of sesquiterpene quinones involves a series of enzymatic transformations, including prenylation, cyclization, oxidation, and rearrangement steps. While the specific enzymes for Isospongiaquinone are not fully characterized, general mechanisms observed in related meroterpenoid biosynthesis provide a framework for understanding.

Farnesylation and Aromatic Ring Precursors

The sesquiterpene portion of this compound originates from farnesyl diphosphate (FPP), a key intermediate in the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. nih.govscienceopen.com Farnesylation, the transfer of the farnesyl group, is catalyzed by prenyltransferases (PTs). rsc.orgnih.govbiorxiv.orgcore.ac.uk In meroterpenoid biosynthesis, aromatic prenyltransferases play a crucial role in coupling the isoprenoid chain (like farnesyl) to an aromatic substrate. rsc.orgnih.gov The aromatic precursor for the quinone moiety is often derived from polyketide or shikimate pathways. rsc.orgrsc.orgnih.gov The prenylation step can occur at different positions on the aromatic ring and can sometimes lead to dearomatization, contributing to structural diversity. rsc.orgbeilstein-journals.orgresearchgate.net

Carbocationic Cascade Mechanisms

Following prenylation, the biosynthesis of the sesquiterpene skeleton often proceeds through enzyme-catalyzed cyclization initiated by the ionization of the diphosphate group of FPP, generating a carbocation. biorxiv.orgcore.ac.ukfrontiersin.org This highly reactive intermediate then undergoes a series of intramolecular cyclizations, hydride shifts, and alkyl migrations, known as a carbocationic cascade. biorxiv.orgcore.ac.ukfrontiersin.orgnih.govacs.org These cascades are central to the formation of the diverse array of sesquiterpene skeletons found in nature. biorxiv.orgcore.ac.ukfrontiersin.org The specific folding of the farnesyl chain within the active site of a terpene cyclase dictates the nature of the initial carbocation and the subsequent cascade, ultimately determining the final sesquiterpene skeleton. ird.fr

Wagner-Meerwein Rearrangements in Biosynthesis

Wagner-Meerwein rearrangements, which involve 1,2-shifts of hydrogen, alkyl, or aryl groups in carbocationic intermediates, are common occurrences during the carbocationic cascades in terpene biosynthesis. biorxiv.orgcore.ac.uksioc-journal.cnrsc.orgwikipedia.orgnih.govresearchgate.net These rearrangements are particularly important for generating complex polycyclic ring systems and introducing quaternary carbon centers. sioc-journal.cnwikipedia.org In the context of sesquiterpene quinones with rearranged drimane skeletons, Wagner-Meerwein shifts are proposed to play a role in shaping the final carbon framework from an initial cyclized intermediate. ingentaconnect.comresearchgate.netird.fr For instance, studies on related compounds like ilimaquinone (B159049) suggest that Wagner-Meerwein type rearrangements of carbocationic intermediates are involved in the formation of different structural isomers. ird.fr

Biogenetic Relationship to Other Meroterpenoids

This compound belongs to the family of meroterpenoids, specifically the sesquiterpene quinones. rsc.orgrsc.org It is often found alongside other related meroterpenoids in marine sponges, particularly from the genus Dactylospongia. nih.govnih.govresearchgate.netmdpi.comresearchgate.net These related compounds frequently share a common biogenetic origin involving the prenylation of an aromatic precursor by a sesquiterpene unit, followed by various cyclization and modification reactions. ingentaconnect.comresearchgate.netingentaconnect.comscienceopen.comnih.govnih.govbenthamdirect.commdpi.com

The structural diversity observed among sesquiterpene quinones and hydroquinones, including drimane and rearranged drimane types, reflects variations in the initial prenylation site on the aromatic precursor, the folding of the terpenoid chain, and the specific carbocationic cascade and rearrangement reactions catalyzed by terpene cyclases and other modifying enzymes. ingentaconnect.comresearchgate.netingentaconnect.comnih.govnih.govbenthamdirect.com Studying the co-occurrence and structural relationships of these compounds from the same source organism provides valuable clues about their common biosynthetic machinery and divergent enzymatic steps. ird.frnih.gov

Chemical Synthesis and Derivatization Strategies for Isospongiaquinone

Total Synthesis Approaches to Isospongiaquinone

Total synthesis efforts towards this compound and related marine sesquiterpene quinones have been reported, often involving convergent strategies that assemble the molecule from distinct sesquiterpene and quinone precursors mdpi.comnih.govresearchgate.netjst.go.jpacs.orgdntb.gov.uadntb.gov.ua. These syntheses aim to establish the correct relative and absolute stereochemistry of the decalin core and precisely attach the quinone ring.

Retrosynthetic Analyses and Key Disconnections

Retrosynthetic analyses for sesquiterpene quinones with avarane or related skeletons often involve disconnecting the bond between the sesquiterpene and quinone units mdpi.comnih.govresearchgate.netmdpi.comchemrxiv.orgcore.ac.uk. Common disconnections are envisioned at the carbon-carbon bond connecting the decalin system to the quinone ring. For instance, a key disconnection might separate a drimane-type sesquiterpene precursor from a functionalized hydroquinone (B1673460) or quinone synthon mdpi.comnih.govresearchgate.net. Another strategy involves disconnecting within the sesquiterpene core itself, simplifying the synthesis of the decalin system before attaching the aromatic moiety core.ac.uk. Some approaches also consider disconnections that allow for the formation of the polycyclic system through cyclization reactions in later stages chemrxiv.org.

Stereocontrol Strategies in Total Synthesis

Achieving precise stereocontrol is paramount in the total synthesis of this compound, particularly in establishing the relative and absolute configuration of the stereocenters within the decalin core mdpi.comnih.govfao.org. Strategies employed include the use of chiral starting materials, diastereoselective reactions, and the implementation of specific reaction conditions to favor the formation of desired stereoisomers mdpi.comnih.gov. For example, stereocontrolled hydrogenation of exo-olefinic decalins has been used to install specific stereocenters researchgate.net. Birch reductive alkylation has been demonstrated as a method to build contiguous chiral centers, including quaternary carbons, with diastereocontrol mdpi.comfao.org. Hydroxyl-directed hydrogenation has also been applied to control stereochemistry in the construction of the carbon skeleton mdpi.comnih.gov.

Synthetic Methodologies for Sesquiterpene Quinone Skeletons

The construction of the sesquiterpene quinone skeleton relies on a repertoire of established synthetic methodologies, adapted to the specific requirements of these natural products.

Reductive Alkylation of Enones

Reductive alkylation of enones is a significant strategy for constructing the carbon framework of sesquiterpene quinones, including this compound and nakijiquinones mdpi.comnih.govresearchgate.net. This method typically involves the reduction of an α,β-unsaturated ketone (enone) to generate a reactive intermediate, such as an enolate, which is then alkylated with an appropriate electrophile, often an alkyl halide mdpi.comnih.govacs.org. This sequence allows for the formation of new carbon-carbon bonds and the introduction of alkyl chains onto the cyclic system. The synthesis of this compound and nakijiquinones A–D has been achieved through reductive alkylation of enones mdpi.comnih.govresearchgate.net.

Cross-Coupling Reactions

Cross-coupling reactions, particularly those catalyzed by transition metals like nickel, have proven valuable in joining the sesquiterpene unit with the aromatic or quinone moiety mdpi.comnih.govresearchgate.netmdpi.comcore.ac.uknih.govresearchgate.netnih.gov. These reactions allow for the formation of carbon-carbon bonds between sp²-hybridized carbons of the aromatic ring and sp³-hybridized carbons of the terpenoid precursor nih.gov. Examples include the coupling of lithiated hydroquinone ethers with sesquiterpene aldehydes or halides mdpi.comnih.govresearchgate.netmdpi.com. Nickel-catalyzed reductive couplings of sterically hindered alkyl halides have also been employed to introduce side chains in the synthesis of sesquiterpene (hydro)quinones nih.govresearchgate.net.

Acid-Mediated Cyclization and Isomerization Reactions

Acid-mediated reactions play a crucial role in the synthesis of this compound and related meroterpenoids, particularly in establishing the core cyclic structures and controlling stereochemistry. Acid-catalyzed cyclization/isomerization reactions are considered enabling steps in synthesis dntb.gov.uadntb.gov.ua. The acid-catalyzed rearrangement and absolute stereochemistry of this compound have been specifically investigated acs.org.

In the synthesis of related tetracyclic meroterpenoids, an acid-mediated cyclization/isomerization reaction is employed to selectively install either the cis- or trans-decalin stereochemistry researchgate.net. This highlights the utility of acid catalysis in controlling the stereochemical outcome of cyclization events. While specific details on the acid-mediated cyclization mechanism leading directly to the this compound core from a defined precursor are not extensively detailed across all sources, the principle of acid catalysis facilitating ring closure and potential subsequent isomerization is a recurring theme in the synthesis of this class of compounds dntb.gov.uadntb.gov.uaacs.orgresearchgate.net. Polyphosphoric acid (PPA) is a known reagent for the cyclization of acids in the synthesis of sesquiterpenes, demonstrating the broader application of strong acids in constructing cyclic systems within terpene synthesis ccsenet.org.

Preparation of this compound Derivatives and Analogues

The preparation of this compound derivatives and analogues is a key aspect of research aimed at exploring the structural requirements for biological activity and developing new therapeutic agents. Various synthetic strategies are employed to introduce modifications to the core structure.

Structural Modifications for Biological Activity Probing

Structural modifications of this compound and related sesquiterpene quinones are undertaken to probe their biological activities, such as antitumor, antibacterial, and anti-inflammatory properties nih.govmdpi.comresearchgate.netnih.govresearchgate.netmdpi.comresearchgate.netnih.govresearchgate.netresearchgate.netnuph.edu.ua. Studies have revealed that alterations to the structure, including the replacement of functional groups with more physiologically stable functionalities, can lead to more active compounds and provide handles for further functionalization, such as through click chemistry nih.gov.

The size of the quinone fragment is considered important for activity, with naphthalene (B1677914) derivatives often showing higher potency researchgate.net. The presence of substituents on the quinone ring can influence potency and selectivity researchgate.net. Research on related sesquiterpene quinones, such as nakijiquinones (which are structurally related to this compound), and their synthetic counterparts has shown inhibitory activity against enzymes like c-erbB-2 kinase researchgate.net. Modifications to the sesquiterpene skeleton or the quinone moiety have been explored to understand their impact on various biological targets, including dihydrofolate reductase (DHFR) and NF-κB mdpi.comresearchgate.netresearchgate.net. For instance, studies on related compounds have investigated the effect of different substituents on cytotoxicity against various cancer cell lines researchgate.net.

Divergent Synthetic Routes from Common Intermediates

Divergent synthetic routes from common intermediates offer an efficient approach to access a range of related natural products and their analogues. This strategy is particularly valuable for synthesizing families of compounds that share common structural features.

Mechanistic Investigations of Isospongiaquinone S Biological Activities

Cellular and Molecular Mechanisms of Action

Investigations into the cellular and molecular targets of Isospongiaquinone and related sesquiterpene quinones have revealed several key pathways through which they exert their biological effects.

Redox Cycling and Reactive Oxygen Species Generation

Quinones are known to undergo redox cycling, a process that can lead to the generation of reactive oxygen species (ROS) nih.govresearchgate.netresearchgate.net. This involves the one-electron reduction of the quinone to a semiquinone radical, which can then react with oxygen to regenerate the quinone and produce superoxide (B77818) anion radicals (O₂⁻•) researchgate.netresearchgate.net. The superoxide radicals can further dismutate to form hydrogen peroxide (H₂O₂) researchgate.net. In the presence of transition metals like iron, H₂O₂ can participate in the Fenton reaction, generating highly reactive hydroxyl radicals (•OH) ols-bio.com. This increase in ROS levels can induce oxidative stress, potentially damaging cellular components such as DNA, lipids, and proteins researchgate.netresearchgate.netfrontiersin.org. Studies on other quinones, such as menadione, have demonstrated that ROS generation via redox cycling is linked to the induction of apoptosis nih.gov.

Interaction with Cellular Respiration and Mitochondrial Function

Mitochondria are the primary sites of cellular respiration and ATP production in eukaryotic cells nih.govnih.govelifesciences.org. They are also a significant source of endogenous ROS generation frontiersin.orgnih.gov. The electron transport chain within the mitochondrial inner membrane is crucial for oxidative phosphorylation elifesciences.orgwikipedia.org. Terpenylquinones, including those related to this compound, may interfere with or inhibit mitochondrial respiration nih.gov. This interference can disrupt the flow of electrons, potentially leading to increased leakage of electrons and enhanced ROS production researchgate.net. Such mitochondrial dysfunction can impair ATP synthesis and trigger downstream signaling pathways that influence cell fate nih.gov.

Induction of Programmed Cell Death (Apoptosis)

Apoptosis is a highly regulated process of programmed cell death essential for development and tissue homeostasis genome.govclevelandclinic.orgscielo.orgwikipedia.org. It is a mechanism by which damaged or unwanted cells are eliminated genome.govclevelandclinic.org. Sesquiterpene quinones have been reported to induce apoptosis in various cell lines nih.govresearchgate.net. While the exact mechanisms can vary depending on the specific compound and cell type, the induction of oxidative stress through redox cycling and the disruption of mitochondrial function are often implicated as key triggers for apoptosis researchgate.netnih.govnih.gov.

DNA Damage Pathways

Oxidative stress resulting from ROS generation can directly damage DNA researchgate.netresearchgate.net. This damage can include oxidation of DNA bases, strand breaks, and the formation of DNA adducts researchgate.net. Some studies suggest that sesquiterpene quinones can damage DNA, leading to a DNA damage response nii.ac.jp. For example, avarol (B1665835), a related sesquiterpene hydroquinone (B1673460), has been shown to induce DNA damage through the generation of reactive oxygen radicals nih.gov. DNA damage can activate cell cycle checkpoints, trigger DNA repair mechanisms, or, if the damage is extensive, lead to programmed cell death nii.ac.jp.

Interference with Tubulin Assembly

Tubulin is a protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell shape, motility, and intracellular transport, as well as forming the mitotic spindle during cell division nih.govnih.gov. Interference with tubulin assembly can disrupt these vital cellular processes and inhibit cell proliferation nih.govrsc.org. Some sesquiterpene quinones have been reported to interfere with tubulin assembly nih.gov. This interaction can lead to the disruption of microtubule dynamics, affecting processes like mitosis and potentially leading to cell cycle arrest and cell death nih.gov.

Arylation of Biological Nucleophiles

Quinones are electrophilic compounds that can undergo Michael-type addition reactions with biological nucleophiles, such as thiols in proteins and glutathione (B108866), or amino groups in proteins and nucleic acids nih.govresearchgate.netmdpi.comnih.govfrontiersin.org. This process, known as arylation or covalent modification, can alter the structure and function of target biomolecules nih.govresearchgate.net. Depletion of cellular thiols like glutathione can compromise the cell's antioxidant defense system, exacerbating oxidative stress researchgate.net. Arylation of proteins involved in crucial cellular pathways can lead to their inactivation or dysfunction, contributing to the observed biological effects, including cytotoxicity nih.govresearchgate.net.

Enzyme and Pathway Specific Inhibitory Effects

Research has explored the ability of this compound to inhibit specific enzymes and pathways, suggesting potential therapeutic applications.

Pyruvate (B1213749) Phosphate (B84403) Dikinase (PPDK) Inhibition

Pyruvate phosphate dikinase (PPDK) is a key enzyme in C4 photosynthesis in plants, catalyzing the conversion of pyruvate to phosphoenolpyruvate (B93156) (PEP). wikipedia.orgnih.gov It is also found in some bacteria and protists. wikipedia.orgnih.gov Inhibition of plant PPDK has been explored as a strategy for developing C4-specific herbicides. nih.gov Studies have evaluated marine sponge-derived sesquiterpenoid quinones for their potential to inhibit PPDK. While this compound was among the compounds evaluated in one study, the reported IC50 values for PPDK inhibition were for other hydroxyquinones like ilimaquinone (B159049), ethylsmenoquinone, and smenoquinone. This compound itself was not listed with a specific PPDK inhibitory activity in the provided search results. researchgate.netmdpi.comresearchgate.net

RNase H Activity of HIV-1 Reverse Transcriptase Inhibition

The RNase H activity of HIV-1 Reverse Transcriptase (RT) is essential for viral replication, as it degrades the viral genomic RNA template during DNA synthesis. mdpi.complos.orgmdpi.comnih.gov Inhibitors targeting RNase H are being investigated as potential antiretroviral agents, particularly because the RNase H domain is highly conserved and distinct from the polymerase domain targeted by existing drugs. mdpi.commdpi.comnih.gov The search results discuss various inhibitors of HIV-1 RT RNase H activity, including compounds that chelate magnesium ions at the active site or bind to allosteric sites. plos.orgnih.govcsic.es However, there is no specific information in the provided snippets detailing the inhibitory effect of this compound on the RNase H activity of HIV-1 Reverse Transcriptase.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme for maintaining tetrahydrofolate levels, which are necessary for the synthesis of DNA, RNA, and proteins. researchgate.netmdpi.comnih.govmdpi.comwikipedia.org DHFR inhibition can disrupt cell growth and is a target for antibacterial and anticancer agents. researchgate.netmdpi.comnih.govmdpi.comwikipedia.org Sesquiterpenes from marine sponges, including Dactylospongia elegans, have been investigated for their DHFR inhibitory potential. researchgate.netmdpi.com this compound was identified as one of the compounds from D. elegans in a study utilizing docking and molecular dynamic simulations to evaluate DHFR inhibition. researchgate.netmdpi.comresearchgate.net While the study focused on identifying potential leads based on binding affinity, specific in vitro or in vivo inhibitory data (like IC50 values) for this compound against DHFR were not explicitly presented in the provided search results, which highlighted other compounds with higher predicted binding affinity. researchgate.netmdpi.com

Phospholipase A2 (PLA2) Inhibition

Phospholipase A2 (PLA2) enzymes are involved in phospholipid metabolism and play a role in inflammation and other physiological processes. mdpi.comnih.govebi.ac.uk Inhibition of PLA2 is considered a strategy for treating inflammatory conditions and potentially cancer. mdpi.com Studies have evaluated marine-derived compounds, including sesquiterpenoid quinones, for their anti-inflammatory activity through PLA2 inhibition. researchgate.netmdpi.com While this compound is a marine sponge-derived sesquiterpenoid quinone, the provided search results discussing PLA2 inhibition by this class of compounds primarily reported inhibitory data for other related compounds like ethylsmenoquinone, smenospongiarine, smenospongidine, and ilimaquinone. researchgate.netmdpi.com Specific inhibitory data for this compound against PLA2 was not found in the provided snippets.

Farnesyl Transferase Inhibition

Farnesyl transferase (FTase) is an enzyme that catalyzes the attachment of a farnesyl group to proteins, including Ras proteins, which are involved in cell signaling and proliferation. wikipedia.orgmedchemexpress.comnih.gov Inhibiting FTase can disrupt the function of these proteins and has been explored as a strategy in cancer therapy. wikipedia.orgmedchemexpress.comnih.gov Farnesyl transferase inhibitors (FTIs) are a class of experimental drugs. wikipedia.org One search result mentions (+)-Isospongiaquinone in the context of farnesyltransferase inhibitory activity, suggesting it has been evaluated for this property. nii.ac.jp However, detailed research findings or specific inhibitory data (such as IC50 values) for this compound's effect on farnesyl transferase were not present in the provided search snippets.

Cell Cycle Modulation and Differentiation Induction

Cell cycle progression is a tightly regulated process essential for cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer. Compounds that can modulate the cell cycle, particularly by inducing arrest or promoting differentiation, are of significant interest in therapeutic development. Cellular differentiation involves changes in gene expression that lead to a cell becoming more specialized, often associated with a loss of proliferative capacity.

Cell Cycle Arrest Mechanisms (e.g., G0/G1 Phase)

Cell cycle arrest at specific checkpoints, such as the G0/G1 phase, is a critical mechanism to prevent uncontrolled cell proliferation. The G0 phase is a resting state, while the G1 phase is the period before DNA replication (S phase). Arrest in G0/G1 prevents cells from entering the S phase and subsequently dividing. This arrest is typically controlled by a complex network of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors.

Many natural compounds have been shown to induce G0/G1 cell cycle arrest in various cancer cell lines. For instance, studies on other anthraquinone (B42736) derivatives have demonstrated their ability to induce G0/G1 arrest by influencing cell cycle regulatory proteins nih.gov. The induction of G0/G1 arrest can be a mechanism by which a compound inhibits the proliferation of rapidly dividing cells, such as cancer cells. While specific detailed studies demonstrating this compound's direct mechanism for inducing G0/G1 arrest were not available in the immediate search results, its potential to interact with cellular pathways suggests this as a possible area of its biological activity, consistent with the known effects of some related marine natural products.

Regulation of Cell Cycle Proteins (e.g., p21, Rb Phosphorylation)

The regulation of key cell cycle proteins is central to controlling cell cycle progression and inducing arrest. Two critical proteins in the G1 phase are p21 and the retinoblastoma protein (Rb). The protein p21 is a cyclin-dependent kinase inhibitor (CDKI) that can bind to and inhibit the activity of various cyclin-CDK complexes, particularly those active in G1 (e.g., cyclin D-CDK4/6 and cyclin E-CDK2). researchgate.netnih.gov Upregulation of p21 leads to decreased CDK activity, which in turn affects the phosphorylation status of Rb. researchgate.netnih.govbiorxiv.org

Rb is a tumor suppressor protein that, in its hypophosphorylated state, binds to E2F transcription factors, thereby repressing the expression of genes required for S phase entry. nih.govwikipedia.org Phosphorylation of Rb by active cyclin-CDK complexes releases E2F, allowing the transcription of these genes and progression into the S phase. nih.govwikipedia.org Therefore, agents that increase p21 levels or promote Rb hypophosphorylation can induce G1 arrest by blocking the activation of E2F-responsive genes. researchgate.netnih.govbiorxiv.org While the direct effects of this compound on p21 expression or Rb phosphorylation have not been specifically detailed in the accessible literature, these proteins represent key regulatory nodes in the cell cycle that could potentially be modulated by bioactive compounds. Studies on other agents have shown that influencing the p53-p21-Rb signaling pathway is a common mechanism for inducing cell cycle arrest. researchgate.netnih.gov

Induction of Cellular Differentiation (e.g., K562 cells)

Inducing differentiation in cancer cells is a strategy aimed at converting malignant cells into more mature, less proliferative phenotypes. The human chronic myeloid leukemia cell line K562 is a widely used model system for studying induced differentiation, particularly towards the erythroid or myeloid lineages. nih.govnih.govmdpi.com K562 cells are multipotent and can be induced to differentiate by various chemical agents, which trigger changes in gene expression profiles and cellular morphology associated with differentiation markers. nih.govresearchgate.net

Studies involving K562 cells have provided insights into the molecular pathways governing hematopoietic differentiation. For example, the expression of specific genes and surface markers changes during the differentiation process. nih.govresearchgate.net While K562 cells are a valuable tool for evaluating the differentiation-inducing potential of compounds, specific research detailing the effects of this compound on inducing differentiation in K562 cells was not identified in the conducted searches. However, given that this compound is derived from marine organisms known to produce bioactive metabolites, investigating its potential to induce differentiation in cancer cell lines like K562 could be a relevant area of research.

Structure Activity Relationship Sar Studies of Isospongiaquinone and Its Analogues

Influence of the Quinone Moiety on Bioactivity

The presence of the quinone moiety is a common feature in many bioactive marine natural products, including Isospongiaquinone and related meroterpenoids like avarone (B1665836) and ilimaquinone (B159049). ontosight.airesearchgate.netmdpi.com This functional group is known to participate in redox processes and can interact with biological targets through various mechanisms, including Michael addition and intercalation into DNA. researchgate.netnih.gov

Studies on related sesquiterpenoid quinones suggest that the quinone or hydroquinone (B1673460) form is crucial for activity. For instance, the interconversion between the quinone and hydroquinone forms of avarol (B1665835) and avarone is considered in biological assays, indicating that both forms or their redox cycling are relevant to their cytotoxicity. nih.gov The presence of a free hydroxyl group on the quinone ring has also been suggested to be important for the biological activity in some related compounds, such as smenoqualone, where its absence resulted in inactivity. nih.gov

While specific detailed studies focusing solely on the quinone moiety's influence in this compound itself are limited in the provided results, the broader context of meroterpenoid SAR strongly implies its essential role as the pharmacophore responsible for key interactions with biological systems, such as mediating cytotoxicity or enzyme inhibition. researchgate.netmdpi.com

Impact of Substituent Patterns on Biological Efficacy

The nature, position, and number of substituents on both the quinone moiety and the sesquiterpene skeleton of this compound and its analogues can significantly modulate their biological efficacy.

Effects of Hydroxyl and Methoxy (B1213986) Groups

Hydroxyl and methoxy groups are common substituents in meroterpenoids, including this compound. ontosight.ainih.gov These groups can influence the compound's polarity, hydrogen bonding capacity, and electronic distribution, thereby affecting interactions with biological targets.

For related sesquiterpene quinones, studies have indicated that the presence and position of hydroxyl and methoxy groups on the quinone ring are important for activity. For example, SAR analyses on inhibitors of pyruvate (B1213749) Pi dikinase (PPDK) suggested that a hydroxyquinone functionality is preferred for inhibition. mdpi.com Similarly, studies comparing different derivatives have shown that the activity can be higher with a hydroxyl group at a specific position compared to a methoxy or amino group at the same position. nih.gov

This compound itself contains hydroxyl and methoxy groups on its quinone ring. ontosight.ai The specific contribution of each of these groups to its observed bioactivities, such as cytotoxicity or the induction of mitotic arrest, is a key aspect of its SAR. u-tokyo.ac.jpmdpi.com

Role of Alkyl and Amino Side-Chains

Alkyl and amino side-chains, particularly those attached to the quinone moiety or the linker connecting the sesquiterpene and quinone parts, can impact lipophilicity, steric bulk, and the ability to form ionic interactions.

In related meroterpenoids, modifications involving amino groups have been explored. For instance, amino derivatives of avarone showed varied potency and selectivity against polio virus depending on the position of the amino substitution. mdpi.com SAR analyses for phospholipase A2 (PLA2) inhibitory activity suggested that a larger amine side-chain at a specific position was tolerated. mdpi.com

While this compound's core structure features an alkyl linker from the sesquiterpene to the quinone, the introduction or modification of alkyl or amino side-chains in synthetic or semi-synthetic analogues would be expected to alter its biological profile. These modifications can influence membrane permeability, binding interactions, and metabolic stability.

Position of Double Bonds and Cyclicity

The position of double bonds within the sesquiterpene skeleton and the presence or absence of cyclic structures can affect the rigidity, conformation, and electronic properties of the molecule.

For sesquiterpenoid quinones, it has been noted that the structure of the terpenoid moiety, including the position of double bonds, might not always have a significant influence on certain biological activities, such as cytotoxicity and hemolytic activities, compared to the substituents on the quinone ring. nih.gov However, the presence of cyclic structures, such as a dihydropyran ring, in sesquiterpenoid quinones has been associated with lower activity compared to non-cyclic compounds in some cases. nih.gov

Comparative SAR Analyses of this compound vs. Related Meroterpenoids

Comparing the SAR of this compound with that of related marine meroterpenoids like avarol, avarone, and ilimaquinone provides valuable context for understanding the structural determinants of their biological activities. These compounds share a common origin from marine sponges and possess structural similarities, including a sesquiterpene unit linked to a quinone or hydroquinone moiety, often with a rearranged drimane (B1240787) skeleton. mdpi.comctdbase.orguni.lumdpi.com

Studies comparing this compound and its epimer, 5-epi-isospongiaquinone (B1245842), with other sesquiterpene quinones from Dactylospongia elegans have shown comparable cytotoxic activities against certain cell lines. mdpi.comfrontiersin.org For instance, 5-epi-isospongiaquinone and this compound were reported to be among the most active compounds isolated from this sponge in a cytotoxicity assay. frontiersin.org Both this compound and 5-epi-isospongiaquinone have been shown to induce mitotic arrest. u-tokyo.ac.jp

Comparative SAR analyses involving avarol, avarone, and ilimaquinone have revealed that subtle structural differences, such as the oxidation state of the quinone moiety (quinone vs. hydroquinone), the presence and position of hydroxyl or other substituents, and the stereochemistry of the sesquiterpene skeleton, can lead to variations in their biological profiles, including cytotoxicity, antiviral, and enzyme inhibitory activities. mdpi.comresearchgate.netnih.govnih.govmdpi.com

For example, avarol (hydroquinone) and avarone (quinone) undergo redox interconversion and their relative activities can vary depending on the biological assay. nih.gov Ilimaquinone, which is structurally related to this compound and also contains a hydroxyl and methoxy group on the quinone ring, has shown specific enzyme inhibitory activities, such as inhibiting PPDK. mdpi.comnih.gov

These comparisons highlight that while the core meroterpenoid scaffold and the quinone moiety are essential for the bioactivity of this class of compounds, the specific arrangement of substituents and the stereochemistry of the sesquiterpene play crucial roles in determining the potency, selectivity, and specific mechanisms of action of individual compounds like this compound.

Interactive Data Table: Selected Bioactivities of this compound and Related Meroterpenoids

CompoundPubChem CIDStructure TypeKey Substituents on Quinone MoietyReported Bioactivity ExamplesNotes
This compound11744241Sesquiterpene QuinoneHydroxyl, MethoxyCytotoxicity, Induces Mitotic Arrest u-tokyo.ac.jpmdpi.comfrontiersin.orgIsolated from marine sponges. ontosight.airesearchgate.net
5-epi-Isospongiaquinone-Sesquiterpene QuinoneHydroxyl, MethoxyCytotoxicity, Induces Mitotic Arrest u-tokyo.ac.jpmdpi.comfrontiersin.orgEpimer of this compound. u-tokyo.ac.jp
Avarone72186Sesquiterpene QuinoneNoneAntitumor, Antimicrobial, Antiviral mdpi.comwikipedia.orgRedox couple with Avarol. nih.gov
Avarol72185Sesquiterpene HydroquinoneHydroxylsAntitumor, Antimicrobial, Antiviral mdpi.comwikipedia.orgRedox couple with Avarone. nih.gov
Ilimaquinone72291Sesquiterpene QuinoneHydroxyl, MethoxyCytotoxicity, Enzyme Inhibition (PPDK) mdpi.comnih.govRelated rearranged drimane skeleton. mdpi.com

Note: This table is a representation of an interactive data table. In a live interactive format, sorting and filtering functionalities would be available.

Ecological and Evolutionary Significance of Isospongiaquinone Production

Role in Marine Chemical Ecology and Defense Mechanisms

Sponge secondary metabolites play crucial roles in marine chemical ecology, acting as mediators in interactions with other organisms. nih.gov These compounds serve various defensive functions, contributing to the survival and dominance of sponges in competitive benthic environments. museum.ieplos.org

Antifouling Properties

Biofouling, the accumulation of marine organisms on submerged surfaces, is a significant challenge for sessile marine invertebrates like sponges. researchgate.net The production of chemical compounds with antifouling properties helps sponges deter the settlement and growth of bacteria, algae, and invertebrate larvae on their surfaces, thereby preventing overgrowth and maintaining access to resources. museum.iebluebioeconomy.eumdpi.com Research has indicated that certain sponge metabolites exhibit antifouling effects. researchgate.net While specific detailed studies on the antifouling properties solely of Isospongiaquinone are less prominent in the immediate search results, related sesquiterpene quinones and other sponge-derived compounds have demonstrated such activities, suggesting a potential role for this compound in this defense mechanism. For instance, compounds isolated from Siphonochalina siphonella showed potent antifouling effects against Balanus amphitrite larvae. researchgate.net The presence of a 4-hydroxy group in one active compound, compared to a less active analog with a 4-ketone, highlights the structural specificity required for antifouling activity in some sponge metabolites. researchgate.net

Defense Against Predation and Pathogens (e.g., fungi, algae, bacteria)

Chemical defenses are a primary means by which sponges deter predators, which can range from fish to invertebrates like sea urchins, crustaceans, and gastropods. museum.ieck12.orgnih.govgeorgiasouthern.edu Sponges employ "chemical warfare" to reduce predation and compete for space. museum.ie Many sponge metabolites are toxic or deterrent to potential predators. ck12.orgplos.orgdokumen.pub

Beyond predation, sponges are constantly exposed to a high abundance and diversity of microorganisms in the surrounding water, including potential pathogens such as bacteria, fungi, and algae. mdpi.combluebioeconomy.euck12.orgmarineagronomy.org Despite this, they exhibit remarkably low levels of microbial infection, suggesting effective antimicrobial defenses. marineagronomy.org Sponge-derived compounds, including sesquiterpenes, have demonstrated antibacterial and antifungal activities. mdpi.comresearchgate.netplos.orgmarineagronomy.orggatech.edu For example, a study on the marine sponge Dactylospongia elegans, which is a source of sesquiterpenes including this compound, highlights the antibacterial capacities of its metabolites. researchgate.netmdpi.com While direct evidence for this compound's specific role against a wide range of pathogens like Labyrinthula thalassiae (a pathogenic fungus) or specific bacterial strains is not explicitly detailed in the provided snippets, the general context of sponge sesquiterpenes having antimicrobial properties supports its potential involvement in defense against marine fungi, algae, and bacteria. mdpi.comresearchgate.netmarineagronomy.orggatech.edu Some studies have shown that antimicrobial defenses in sponges can be induced in response to simulated predation. plos.org

Environmental Factors Influencing Metabolite Production in Sponges

The production of secondary metabolites in sponges is a complex process influenced by a variety of factors, including environmental cues, nutrient availability, and genetic factors. frontiersin.org These factors can lead to significant variations in the metabolite profiles of sponges across different geographic locations and even within the same location over time. nih.govplos.orgfrontiersin.orgnih.govmdpi.com

Geographic location and the local water environment play a significant role in shaping the metabolite profiles of marine sponges. frontiersin.org Environmental factors such as temperature, salinity, nutrient availability, light penetration, water currents, and depth can all influence metabolite production. frontiersin.orgnih.govmdpi.com For instance, studies have shown that the abundance and diversity of bioactive compounds can vary with depth, potentially due to differences in light availability, temperature, pressure, and nutrient levels. frontiersin.org Lower light levels, for example, can affect symbiotic algae associated with some sponges, which in turn may influence the synthesis of bioactive compounds by the sponge. frontiersin.org Temperature has also been correlated with variations in the concentration of certain secondary metabolites in sponges. plos.orgmdpi.com

The availability of nutrients, which sponges obtain by filtering large volumes of seawater, is also expected to influence their metabolism and the biosynthesis of specialized metabolites. geomar.demdpi.comnih.gov While some studies have investigated the impact of factors like temperature and nutrients on sponge metabolomes, the results can be contrasting, and the precise mechanisms are still being explored. nih.govmdpi.com The organism's life cycle and physiological state can also contribute to natural variations in secondary metabolite production. plos.orgnih.gov

Furthermore, the symbiotic microbial communities within sponges, which can constitute a significant portion of the sponge's biomass, are known to contribute significantly to the production of secondary metabolites. geomar.deird.frmdpi.comfrontiersin.org The composition and activity of these microbial communities can also be influenced by environmental factors, indirectly affecting the sponge's chemical profile. ird.fr

Chemodiversity within Sponge Species and its Ecological Implications

Marine sponges are renowned for their exceptional chemodiversity, producing a wide array of structurally unique secondary metabolites not commonly found in terrestrial organisms. ird.frnih.gov This high level of chemical diversity exists not only among different sponge species but can also be observed within individuals of the same species across different populations or even within different parts of a single sponge. nih.govplos.orgmdpi.com

Chemodiversity within sponge species can have important ecological implications. Variations in the type and concentration of secondary metabolites can influence the effectiveness of defenses against a range of predators and pathogens. plos.orgburkclients.com A diverse chemical arsenal (B13267) may provide broader protection against a variety of threats that vary spatially and temporally. plos.org For instance, different predators may be deterred by different compounds or combinations of compounds. burkclients.com Similarly, a diverse suite of antimicrobial compounds may be effective against a wider spectrum of potential microbial invaders. plos.org

The spatial and temporal variations in the concentration and bioactivity of secondary metabolites documented in some sponge species highlight the dynamic nature of sponge chemical defenses. plos.org These variations can be linked to ecological factors such as biotic interactions (e.g., competition for space) and abiotic factors (e.g., temperature), as well as the organism's life cycle. plos.orgnih.govmdpi.com The concept of chemodiversity within a species can be viewed through the lens of defense theories, where the optimal allocation of resources to defense may vary depending on the perceived threat level and other physiological demands like reproduction. plos.orgplos.org

Advanced Research Methodologies and Future Directions in Isospongiaquinone Studies

Advanced Spectroscopic Techniques for Structural Analysis

Precise determination of the chemical structure of Isospongiaquinone is fundamental to understanding its properties and potential applications. Advanced spectroscopic techniques play a critical role in this process. These methods provide detailed information about the molecular framework, functional groups, and stereochemistry of the compound.

Key spectroscopic techniques employed in the structural elucidation of natural products like this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. institut-kuhlmann.deanu.edu.aunih.gov

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are indispensable for determining the carbon-hydrogen framework and identifying different functional groups within the molecule. institut-kuhlmann.deanu.edu.aunih.gov Two-dimensional NMR techniques, such as COSY, HSQC, HMBC, and NOESY, provide crucial information about the connectivity of atoms and the relative spatial arrangement of different parts of the molecule, which is vital for establishing the complete structure and stereochemistry. nih.gov Detailed spectroscopic analysis, including NMR, was used in the initial identification and stereochemical determination of 5-epi-isospongiaquinone (B1245842), a related compound. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), such as time-of-flight mass spectrometry (TOF-MS), is used to determine the accurate molecular mass of this compound, allowing for the estimation of its empirical formula. institut-kuhlmann.de Fragmentation patterns observed in MS/MS experiments can provide insights into the substructures present in the molecule. institut-kuhlmann.de

IR and UV-Vis Spectroscopy: IR spectroscopy helps in identifying the presence of specific functional groups like carbonyls (characteristic of the quinone moiety) and hydroxyl groups. nih.govinstitut-kuhlmann.de UV-Vis spectroscopy can confirm the presence of conjugated systems, such as the quinone chromophore in this compound. nih.govinstitut-kuhlmann.de

The combination and interpretation of data from these advanced spectroscopic methods are essential for the unambiguous structural elucidation of complex natural products like this compound. institut-kuhlmann.deanu.edu.aunih.gov

Omics Approaches (e.g., Genomics, Metabolomics) in Sponge Research

Omics approaches, particularly genomics and metabolomics, are increasingly applied in sponge research to gain a deeper understanding of the biological context of natural products like this compound. These approaches can help elucidate the biosynthetic pathways of these compounds and the complex interactions between the sponge host and its associated microorganisms, which are often the true producers of bioactive metabolites. nih.govnih.govdiva-portal.orgfrontiersin.org

Genomics: Genomic studies of marine sponges and their microbial symbionts can reveal the genetic machinery responsible for the biosynthesis of secondary metabolites. nih.govdiva-portal.orgfrontiersin.org Identifying biosynthetic gene clusters (BGCs) in either the sponge genome or, more commonly, the genomes of associated bacteria and fungi, can provide clues about the enzymatic steps involved in the production of compounds like this compound. nih.govfrontiersin.org Comparative genomics of sponge-associated microbes and their terrestrial relatives can offer insights into environmental niche adaptations and their link to secondary metabolite biosynthesis potential. frontiersin.org

Metabolomics: Metabolomics involves the comprehensive analysis of all metabolites present in a biological sample. nih.govdiva-portal.orgmdpi.com Untargeted metabolomics, often using techniques like LC-MS, can provide a metabolic fingerprint of the sponge or its associated microorganisms. diva-portal.orgmdpi.comfao.org By comparing the metabolomic profiles of different sponge species, or sponges and their isolated symbionts, researchers can identify and link specific metabolites, including potentially this compound, to their producers. nih.govdiva-portal.org Metabolomics can also be used to study how environmental factors influence the chemical output of sponges. diva-portal.org

The integration of genomics and metabolomics offers a powerful approach to explore the biosynthetic potential of sponges and their symbionts, facilitating the discovery and understanding of natural products like this compound. nih.govdiva-portal.org

Chemoinformatics and Computational Modeling for SAR and Mechanism Prediction (e.g., Molecular Docking, Molecular Dynamics)

Chemoinformatics and computational modeling techniques are invaluable tools for predicting the biological activity of compounds like this compound, understanding their mechanisms of action, and exploring Structure-Activity Relationships (SAR). researchgate.netfrontiersin.orgresearchgate.netresearchgate.netnih.govnih.gov These methods can guide experimental research and prioritize compounds for further investigation.

Molecular Docking: Molecular docking simulations predict the preferred binding orientation and affinity of a small molecule (ligand), such as this compound, to a biological target protein (receptor). researchgate.netfrontiersin.orgresearchgate.netnih.govnih.gov This technique helps in identifying potential protein targets for this compound and understanding how it might interact with the binding site through various forces like hydrogen bonds, hydrophobic interactions, and pi-pi stacking. researchgate.netnih.gov Studies have utilized molecular docking to investigate the potential inhibitory activity of sesquiterpenes from marine sponges, including this compound, against enzymes like dihydrofolate reductase (DHFR). researchgate.netmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule and its complex with a target protein over time. researchgate.netfrontiersin.orgresearchgate.netnih.govnih.gov These simulations can assess the stability of the ligand-protein complex and provide a more realistic representation of their interaction compared to static docking poses. researchgate.netnih.govnih.gov MD simulations can help validate docking results and provide a deeper understanding of the binding mechanism. researchgate.netnih.govnih.gov

SAR Studies: Chemoinformatics tools can be used to analyze the relationship between the chemical structure of this compound and its analogs and their biological activities. researchgate.net By correlating structural features with observed biological data, researchers can identify key moieties or structural arrangements responsible for specific activities. researchgate.net This information can then be used to design or identify more potent or selective compounds. researchgate.net

Computational approaches, including molecular docking and molecular dynamics, are increasingly used in drug discovery pipelines to screen potential drug candidates and predict their interactions with biological targets. frontiersin.orgresearchgate.netnih.govnih.gov

Sustainable Sourcing and Biotechnological Production of this compound

The reliance on wild harvesting of marine sponges for the isolation of natural products like this compound raises concerns about sustainability and the impact on marine ecosystems. fao.orgnih.govfrontiersin.org Developing sustainable sourcing methods and biotechnological production strategies is crucial to ensure a reliable supply of these valuable compounds. nih.govfao.orgnih.govfrontiersin.orgresearchgate.net

Several approaches are being explored for the sustainable production of sponge-derived compounds:

Mariculture (Sponge Farming): Cultivating sponges in controlled or semi-controlled marine environments can provide a sustainable source of biomass for extraction. nih.govfrontiersin.orgresearchgate.net This method helps reduce pressure on wild populations and can potentially lead to higher yields under optimized conditions. frontiersin.orgresearchgate.net

In vitro Cell Culture and Primmorphs: Culturing sponge cells or aggregates of cells (primmorphs) in a laboratory setting offers a highly controlled environment for producing bioactive compounds. nih.govnih.govresearchgate.net While establishing continuous sponge cell lines has been challenging, primmorph cultures have shown promise for producing pharmacologically useful compounds. nih.govnih.govresearchgate.net

Cultivation of Sponge-Associated Microorganisms: Many bioactive compounds originally isolated from sponges are produced by their microbial symbionts. nih.govnih.govfrontiersin.orgresearchgate.net Culturing these microorganisms in fermentation systems can provide a scalable and sustainable source of the compounds they produce. nih.govfrontiersin.orgresearchgate.net Identifying and cultivating the specific microbes responsible for this compound production would be a significant step towards sustainable sourcing.

Biotechnology and Genetic Engineering: Utilizing genetic engineering techniques to transfer the biosynthetic gene clusters responsible for this compound production into a more easily culturable host organism (e.g., bacteria or yeast) is another promising biotechnological approach. nih.gov This could enable large-scale fermentation-based production.

Overcoming challenges related to low yields from natural sources and the complexities of synthesis are key drivers for the development of these sustainable production methods. ontosight.aifrontiersin.org

Emerging Therapeutic Potential beyond Initial Discoveries

Initial research into this compound and related sesquiterpene quinones from marine sponges has often focused on broad biological activities such as antimicrobial, anti-inflammatory, and cytotoxic properties. ontosight.airesearchgate.netnih.govresearchgate.net However, ongoing research and the application of advanced methodologies are revealing more specific and emerging therapeutic potential.

While the provided search results highlight general activities of sesquiterpene quinones, specific emerging therapeutic potential for this compound itself beyond these initial broad categories requires further investigation. The cytotoxic properties against cancer cell lines are a significant area of initial discovery for many marine quinones. nih.gov Research into related compounds like ilimaquinone (B159049) has explored mechanisms such as antiproliferative effects and interference with DNA polymerase β. nih.govnih.gov

Emerging areas of research for marine natural products with similar structures might include:

Targeted Anticancer Therapies: Moving beyond general cytotoxicity to investigate specific molecular targets and pathways involved in cancer development and progression. This could involve studying effects on cell cycle regulation, apoptosis induction, angiogenesis, or metastasis.

Neuroprotective Activities: Some compounds from Spongia species have shown neuroprotective potential, suggesting a possible area for exploration with this compound or its derivatives. researchgate.net

Enzyme Inhibition: Studies on related sesquiterpene quinones have identified inhibitory activity against enzymes like dihydrofolate reductase (DHFR) and phospholipase A₂ (PLA₂). researchgate.netmdpi.commdpi.com Further research could explore if this compound exhibits similar or novel enzyme inhibitory activities relevant to various diseases.

Antiviral Activity: Given the diverse biological activities of marine natural products, investigating the potential antiviral properties of this compound against specific viruses could be an emerging area.

The detailed research findings on related compounds provide a foundation for exploring the specific mechanisms and potential therapeutic applications of this compound in these and other areas. For instance, the study on sesquiterpenes from Dactylospongia elegans inhibiting DHFR provides a specific enzymatic target that could be investigated for this compound. researchgate.netmdpi.com

Q & A

Q. How do researchers design reproducible assays for this compound’s redox behavior in biological systems?

  • Methodological Answer : Use electrochemical methods (cyclic voltammetry) to determine redox potentials. Pair with cellular ROS assays (DCFH-DA probe) and SOD activity measurements. Include positive/negative controls (e.g., ascorbic acid, H₂O₂) and validate via inter-laboratory reproducibility trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.